molecular formula C11H15N3O3 B1449806 2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid CAS No. 1216122-04-1

2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid

Cat. No. B1449806
CAS RN: 1216122-04-1
M. Wt: 237.25 g/mol
InChI Key: QWNDRJWYPFPGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid” is a synthetic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring also contributes to the three-dimensional coverage of the molecule .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a structural component related to the chemical class of the given compound, is extensively used in medicinal chemistry. It is a saturated five-membered ring structure containing nitrogen, contributing significantly to the stereochemistry and pharmacological profiles of compounds. Pyrrolidine derivatives, including those with additional functional groups similar to the query compound, have been investigated for various biological activities. They offer a rich space for drug discovery due to their ability to interact with biological targets selectively (Li Petri et al., 2021).

Hybrid Catalysts in Synthesis

The synthesis of pyrimidine derivatives, a core structure in the query compound, has been the focus of recent research, highlighting the importance of hybrid catalysts in creating complex organic molecules. These catalysts enable efficient synthesis routes for compounds with potential medicinal and pharmaceutical applications. The review by Parmar et al. (2023) emphasizes the adaptability of pyranopyrimidine scaffolds in drug development, pointing towards the innovative methodologies that could be applicable to synthesizing and studying the compound (Parmar et al., 2023).

Importance of Stereochemistry in Pharmacology

The stereochemistry of compounds significantly affects their pharmacological profile. For instance, the review on phenylpiracetam and its methyl derivative by Veinberg et al. (2015) illustrates the impact of stereocenters on biological properties. This concept is crucial for understanding the activity of complex molecules like the one mentioned, as different stereoisomers can exhibit vastly different pharmacological effects (Veinberg et al., 2015).

Sorption and Environmental Impact

Research on the sorption of phenoxy herbicides to soil and minerals, as reviewed by Werner et al. (2012), provides insights into the environmental fate of chemical compounds. Understanding how similar compounds interact with natural substrates can inform the environmental risk assessment and management strategies for their use (Werner et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

properties

IUPAC Name

2-(4-methyl-6-oxo-2-pyrrolidin-1-yl-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-8(6-9(15)16)10(17)13-11(12-7)14-4-2-3-5-14/h2-6H2,1H3,(H,15,16)(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDRJWYPFPGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Reactant of Route 3
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Reactant of Route 4
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Reactant of Route 5
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.